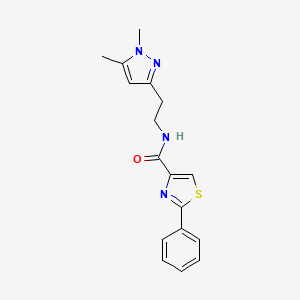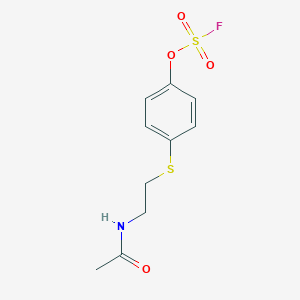
1-(2-Acetamidoetilsulfanil)-4-fluorosulfoniloxibenceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene is an organic compound characterized by the presence of an acetamidoethylsulfanyl group and a fluorosulfonyloxy group attached to a benzene ring
Aplicaciones Científicas De Investigación
1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable benzene derivative is reacted with 2-acetamidoethylsulfanyl chloride in the presence of a base. The fluorosulfonyloxy group can be introduced via sulfonation followed by fluorination under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as:
- Preparation of intermediates.
- Sequential addition of functional groups.
- Purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon.
Substitution: The fluorosulfonyloxy group can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Ammonia, thiols, under basic or acidic conditions.
Major Products Formed:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include amines.
- Substitution products vary depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene involves its interaction with molecular targets through its reactive functional groups. The acetamidoethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The fluorosulfonyloxy group can participate in electrophilic reactions, further modifying biological molecules .
Comparación Con Compuestos Similares
- 1-(2-Acetamidoethylsulfanyl)-4-hydroxybenzene
- 1-(2-Acetamidoethylsulfanyl)-4-chlorobenzene
- 1-(2-Acetamidoethylsulfanyl)-4-nitrobenzene
Uniqueness: 1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene is unique due to the presence of both acetamidoethylsulfanyl and fluorosulfonyloxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for specialized applications .
Propiedades
IUPAC Name |
1-(2-acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S2/c1-8(13)12-6-7-17-10-4-2-9(3-5-10)16-18(11,14)15/h2-5H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWGQUAZOLMHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSC1=CC=C(C=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
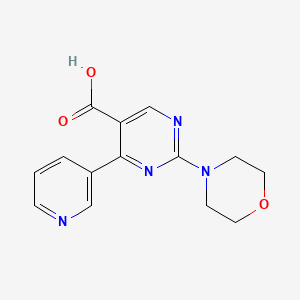
![5-bromo-2-chloro-N-{1-[(methylcarbamoyl)methyl]piperidin-4-yl}pyridine-3-carboxamide](/img/structure/B2453832.png)
![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2453835.png)
![2-[(2-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2453836.png)
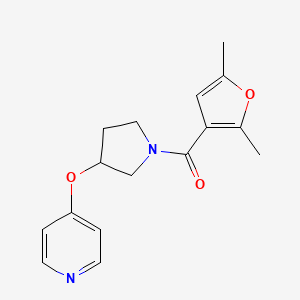
![4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2453839.png)
![methyl 5-{[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate](/img/structure/B2453840.png)
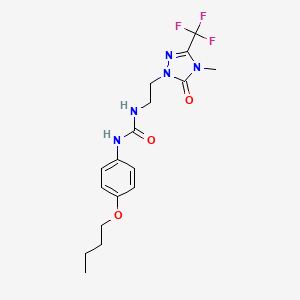
![1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2453843.png)
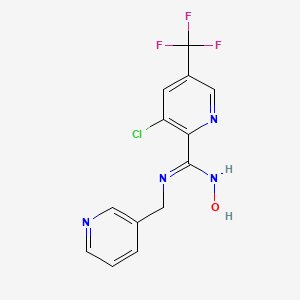
![N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2453846.png)
![(2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2453847.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2453848.png)
